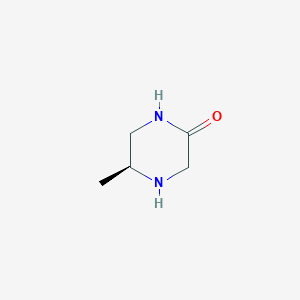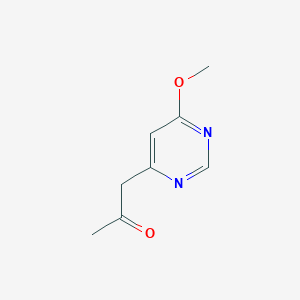
1-(6-Methoxypyrimidin-4-yl)propan-2-one
Overview
Description
1-(6-Methoxypyrimidin-4-yl)propan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative with a methoxy group at the 6th position and a ketone group at the 2nd position of the propanone chain. This compound has been synthesized using various methods and has shown promising results in several areas of research.
Scientific Research Applications
Herbicide Research
1-(6-Methoxypyrimidin-4-yl)propan-2-one has been studied for its application in herbicide research. For instance, Yang Zheng-mi (2014) synthesized deuterium-substituted compounds from this chemical for use as isotope internal standards in the quantitation of herbicide residue in agricultural products (Yang Zheng-mi, 2014).
Solubility Studies
Ganbing Yao, Zhanxiang Xia, and Zhihui Li (2017) investigated the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a related compound, in various organic solvents. This study is crucial for understanding the chemical's behavior in different environments (Ganbing Yao, Zhanxiang Xia, & Zhihui Li, 2017).
Molecular Structure Analysis
A. Richter et al. (2023) reported on the crystal and molecular structures of a derivative of 1-(6-Methoxypyrimidin-4-yl)propan-2-one, providing insights into its structural characteristics (A. Richter et al., 2023).
Synthesis and Structural Study
H. Sugimura (2000) conducted a study on the stereoselective synthesis and X-ray structure of a derivative of this chemical, contributing to the understanding of its chemical behavior and potential applications in various fields (H. Sugimura, 2000).
Reaction Studies
T. Sakamoto et al. (1983) explored the reactions of derivatives of 1-(6-Methoxypyrimidin-4-yl)propan-2-one with other chemicals, shedding light on its reactivity and potential for creating new compounds (T. Sakamoto et al., 1983).
Non-Covalent Interaction Investigations
Yu Zhang et al. (2018) synthesized derivatives of 1-(6-Methoxypyrimidin-4-yl)propan-2-one and studied their non-covalent interactions. Such studies are important for understanding the compound's behavior in various chemical environments (Yu Zhang et al., 2018).
Hydrogen Bonding and Tautomerization
T. Kitamura et al. (2007) examined the hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines, including derivatives of 1-(6-Methoxypyrimidin-4-yl)propan-2-one. This research is vital for understanding the dynamic chemical properties of the compound (T. Kitamura et al., 2007).
Synthetic Innovation
Ju Xiu-lian (2009) focused on the synthetic innovation of 2-amino-4-methoxypyrimidine, a related compound. This research contributes to developing more efficient and cost-effective production methods for such chemicals (Ju Xiu-lian, 2009).
properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)3-7-4-8(12-2)10-5-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPNHCXJXBJMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=NC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyrimidin-4-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



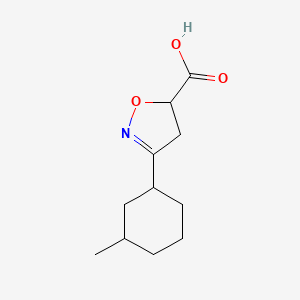
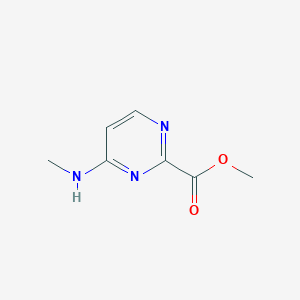
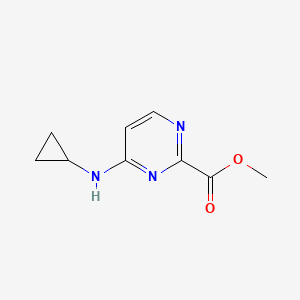




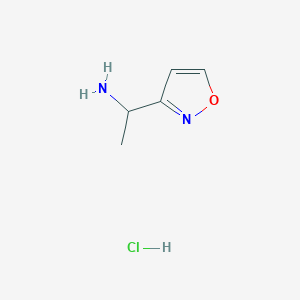
![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)



![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)
